

(Rac)-Tivantinib Enantiomers: A Technical Guide to Stereospecific Activity

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Compound of Interest

Compound Name: (Rac)-Tivantinib

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Introduction

Tivantinib (ARQ 197) is a small molecule inhibitor that has been investigated in numerous clinical trials for the treatment of various solid tumors. Initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. Evidence now strongly suggests that the primary anti-neoplastic effects of racemic tivantinib are not mediated through c-MET inhibition but rather through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, studies on the individual enantiomers of tivantinib have unveiled a significant stereospecificity in their biological activity, with one enantiomer being significantly more potent in inhibiting off-target kinases. This technical guide provides an in-depth overview of the current understanding of **(Rac)-Tivantinib** and its enantiomers, focusing on their differential activities, mechanisms of action, and the experimental methodologies used for their characterization.

Core Concepts: Beyond c-MET Inhibition

While tivantinib was designed to target the HGF/c-MET signaling pathway, a substantial body of evidence indicates that its cytotoxic effects in many cancer cell lines are independent of their c-MET status. The primary mechanism of action for racemic tivantinib is now understood to be the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis.

A pivotal discovery in the understanding of tivantinib's activity came from the investigation of its individual stereoisomers. Tivantinib is a chiral molecule and exists as a racemic mixture of (+)- and (-)-enantiomers. Research has demonstrated that the biological activity of tivantinib is not equally distributed between these two forms.

Quantitative Data Summary

The following tables summarize the available quantitative data for racemic tivantinib and its individual enantiomers.

Table 1: In Vitro Kinase Inhibition

Compound	Target	Assay Type	IC50 (nM)	Ki (nM)
(Rac)-Tivantinib	c-MET	Cell-free	-	355[1][2]
(-)-Tivantinib	GSK3 α	Kinase Assay	190	-
(-)-Tivantinib	GSK3 β	Kinase Assay	340	-
(+)-Tivantinib	GSK3 α	Kinase Assay	>10,000	-
(+)-Tivantinib	GSK3 β	Kinase Assay	>10,000	-

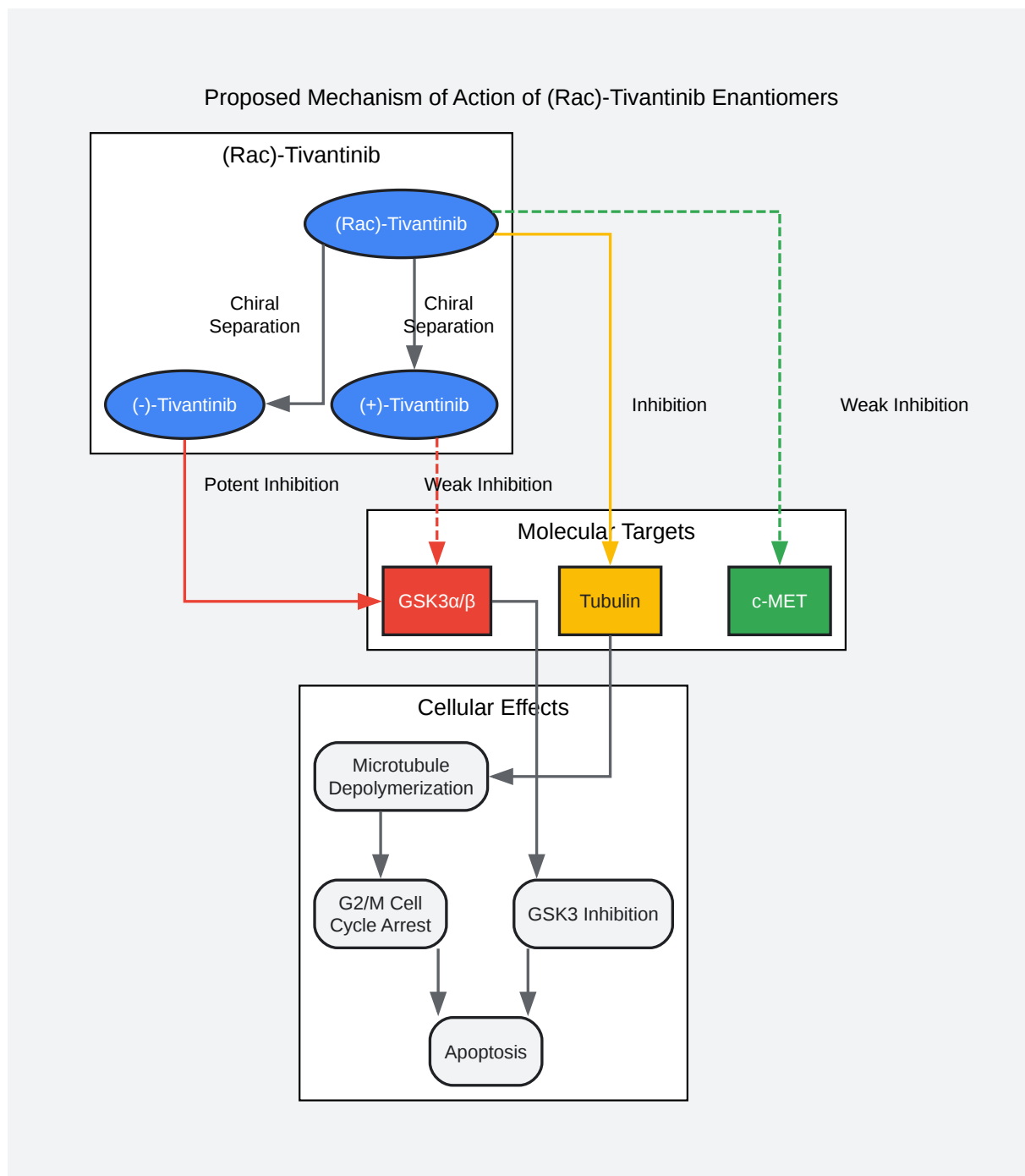
Table 2: Cellular Activity

Compound	Cell Line	Assay Type	IC50 (μ M)
(Rac)-Tivantinib	A549 (NSCLC)	Cell Viability	~0.5
(Rac)-Tivantinib	HT29 (Colon)	Cell Viability	~0.4
(Rac)-Tivantinib	MKN-45 (Gastric)	Cell Viability	~0.3
(Rac)-Tivantinib	NCI-H441 (NSCLC)	Cell Viability	0.29[3]
(Rac)-Tivantinib	DBTRG (Glioblastoma)	Cell Viability	0.45[3]

Note: Specific IC₅₀ values for the individual enantiomers against a wide range of cancer cell lines are not readily available in the public domain.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and proposed mechanisms of action for **(Rac)-Tivantinib** and its enantiomers.



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Caption: Differential targeting of GSK3, tubulin, and c-MET by Tivantinib enantiomers.

Experimental Protocols

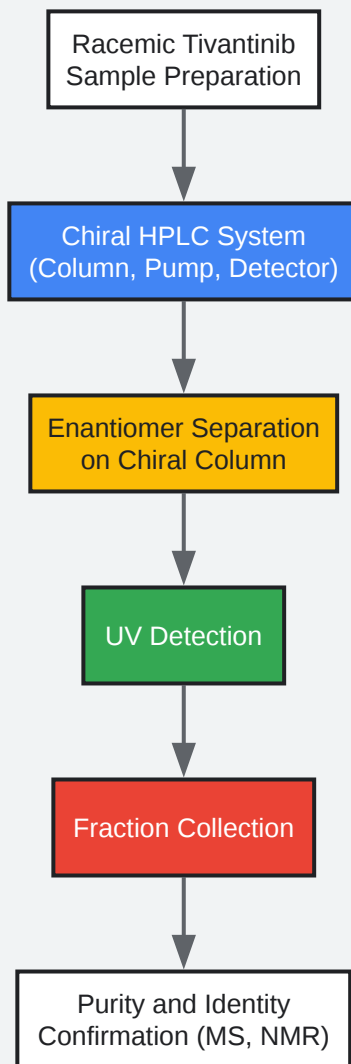
This section details the methodologies for key experiments cited in the characterization of **(Rac)-Tivantinib** and its enantiomers.

Chiral Separation of Tivantinib Enantiomers

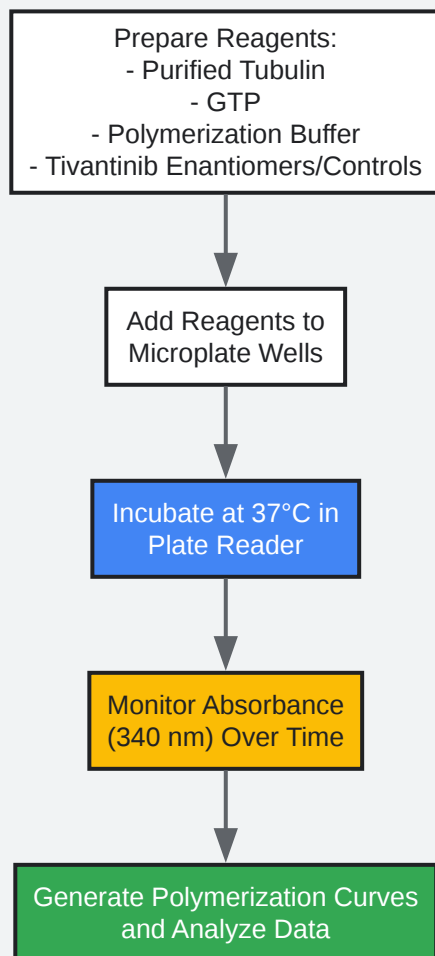
A validated chiral High-Performance Liquid Chromatography (HPLC) method is employed for the separation of **(Rac)-Tivantinib** into its individual enantiomers.

- Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is typically used.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof) is used. The exact ratio is optimized to achieve baseline separation. A small amount of an amine additive (e.g., diethylamine or ethylenediamine) may be included to improve peak shape.
- Flow Rate: Typically in the range of 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., 254 nm or 280 nm).
- Procedure:
 - Dissolve **(Rac)-Tivantinib** in a suitable solvent compatible with the mobile phase.
 - Inject the sample onto the chiral HPLC column.
 - Elute the enantiomers using the optimized mobile phase under isocratic conditions.
 - Collect the separated enantiomer fractions.
 - Confirm the purity and identity of each enantiomer using analytical techniques such as mass spectrometry and NMR.

Chiral HPLC Separation Workflow



Tubulin Polymerization Assay Workflow



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